2,3-Dihydro-1,4-benzodioxin-6-yl(phenyl)methanone
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Overview
Description
“2,3-Dihydro-1,4-benzodioxin-6-yl(phenyl)methanone” is a compound that combines sulfonamide and benzodioxane fragments in its framework . It has been used in the synthesis of new antibacterial compounds .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This compound is then treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis
The molecular structure of this compound has been determined using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and EI-MS .Chemical Reactions Analysis
The compound has been used in the synthesis of new antibacterial compounds . The reaction involves the use of 1,4-benzodioxane-6-amine and 4-bromobenzenesulfonyl chloride in aqueous alkaline media .Scientific Research Applications
Antibacterial Agents
The compound has been used in the synthesis of N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide Derivatives, which have shown potent antibacterial properties .
Enzyme Inhibitors
These derivatives have also been found to be moderate enzyme inhibitors . They inhibit the lipoxygenase enzyme, which plays a crucial role in the metabolism of fatty acids .
Anticancer Agents
2,3-Dihydrobenzoxathiine derivatives, a class of compounds related to 6-benzoyl-2,3-dihydro-1,4-benzodioxine, have been used as anticancer agents .
Artificial Sweeteners
These compounds have also been used as artificial sweeteners .
Antioxidants
They have shown antioxidant properties, which can help protect cells from damage .
Serotonin Inhibitors
These compounds have been used as serotonin (5-HT 2C) inhibitors . Serotonin is a neurotransmitter that helps regulate mood, appetite, and sleep.
Antimycotic Agents
They have been used as antimycotic agents, which are used to treat fungal infections .
Synthesis of Heterocyclic Monomers
6-benzoyl-2,3-dihydro-1,4-benzodioxine has been used in the synthesis of heterocyclic monomers based on 2,1,3-benzothiadiazole . These monomers have been used in the development of new drugs .
Mechanism of Action
Target of Action
1,4-benzodioxane derivatives are widely found in biologically active compounds . They possess interesting biological activities such as α-adrenergic blocking, antigastric, spasmolytic, antipsychotic, anxiolytic, and hepatoprotective properties .
Mode of Action
The 1,4-benzodioxane substructure’s versatility stems from its ability to interact with specific biological receptors and enzymes, influencing cellular pathways in a targeted manner .
Biochemical Pathways
It’s known that 1,4-benzodioxane derivatives can influence a variety of cellular pathways due to their ability to interact with specific biological receptors and enzymes .
Pharmacokinetics
The molecular weight of the compound is 24025 , which is within the optimal range for oral bioavailability in drug design.
Result of Action
coli .
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl(phenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-15(11-4-2-1-3-5-11)12-6-7-13-14(10-12)18-9-8-17-13/h1-7,10H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTQHSCJAADSCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-benzodioxin-6-yl(phenyl)methanone |
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